molecular formula C8H12N2O2S B1281950 N-(2-Aminophenyl)-N-methylmethanesulfonamide CAS No. 90140-21-9

N-(2-Aminophenyl)-N-methylmethanesulfonamide

Cat. No.: B1281950
CAS No.: 90140-21-9
M. Wt: 200.26 g/mol
InChI Key: YPMKIXADVWKELK-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an aminophenyl group attached to a methylmethanesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-aminophenylamine with methylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Reaction time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

N-(2-Aminophenyl)-N-methylmethanesulfonamide is characterized by its unique chemical structure, which includes:

  • An aminophenyl group : This contributes to its interactions with biological targets.
  • A methanesulfonamide moiety : This functional group is crucial for its biological activity.

The molecular formula of this compound is C9H12N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Medicinal Chemistry

This compound has potential therapeutic applications:

  • Anticancer Activity : Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenases (COX), particularly COX-2, which is relevant in treating inflammatory diseases.

Enzyme Inhibition Studies

This compound is investigated as a potential enzyme inhibitor. Its interactions with specific molecular targets can influence various biological processes:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens, although further research is necessary to confirm these findings.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions:

  • Oxidation and Reduction Reactions : It can undergo oxidation to form sulfonic acid derivatives or reduction to yield amine products.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines through HDAC inhibition.
Study 2Anti-inflammatory EffectsShowed selective COX-2 inhibition, suggesting potential use in inflammatory conditions.
Study 3Enzyme InhibitionInvestigated interactions with specific enzymes, revealing potential antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • N-(2-Aminophenyl)isoindole
  • N-(2-Aminophenyl)benzothiazole

Uniqueness

N-(2-Aminophenyl)-N-methylmethanesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for targeted research and applications.

Biological Activity

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS Number: 90140-21-9) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by an amino group attached to a phenyl ring, along with a methanesulfonamide moiety, which contributes to its chemical reactivity and biological properties. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₂N₂O₂S
  • Molecular Weight : 188.26 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in various organic solvents

The structure of this compound allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Research indicates that this compound exhibits significant biological activity primarily through:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes, particularly carbonic anhydrases. A study published in "Bioorganic & Medicinal Chemistry Letters" reported weak to moderate inhibitory activity against certain isoforms of carbonic anhydrases, suggesting potential applications in conditions where modulation of these enzymes is beneficial.
    • Its mechanism involves binding to the active sites of enzymes, disrupting their function and affecting metabolic pathways.
  • Antimicrobial Activity :
    • This compound demonstrates antimicrobial properties by inhibiting bacterial growth. This action is akin to other sulfonamides that interfere with folic acid synthesis in bacteria. This characteristic positions the compound as a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that this compound may possess anti-inflammatory effects, warranting further investigation into its pharmacological profile and therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibitory Activity Against Carbonic Anhydrases :
    • A study assessed the inhibitory effects of various sulfonamides on carbonic anhydrases, with this compound showing variable inhibition levels across different isoforms. This variability highlights the need for further structure-activity relationship (SAR) studies to optimize its efficacy.
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains. The compound's mechanism involves interference with folic acid synthesis pathways, a common target for sulfonamide drugs.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₂N₂O₂SInhibits carbonic anhydrases; antimicrobial
N-(2-Aminophenyl)-N-ethylmethanesulfonamideC₉H₁₃N₂O₂SSimilar enzyme inhibition profile; structural differences
N-(4-Aminophenyl)-N-methylmethanesulfonamideC₉H₁₃N₂O₂SSubstituted at para position; different binding affinities

This table illustrates how variations in molecular structure can influence biological activity and selectivity towards specific enzyme targets.

Properties

IUPAC Name

N-(2-aminophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKIXADVWKELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536489
Record name N-(2-Aminophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90140-21-9
Record name N-(2-Aminophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)-N-methylmethanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

50.2 g of N-methyl-N-(2-nitrophenyl)methanesulfonamide, prepared by the procedure of Example 5, is added to 220 ml of concentrated HCl and contacted with 183.3 g of SnCl2.2H2O. The mixture is heated on a steam bath for one hour. The reaction mixture is treated with enough 5-10% NaOH to raise the pH to 9 while maintaining the temperature of the mixture less than 25° C. The crude reaction mixture is then extracted with CH2Cl2. The CH2Cl2 extracts are dried with MgSO4 and then filtered and concentrated on a rotary evaporator. The solid product obtained (38.1 g), m.p. 138°-139° was used without further purification in the next step.
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
183.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of N-methyl-N-(2-nitrophenyl)methanesulfonamide (900 mg, 3.91 mmol) in methanol (5 mL) was added palladium on carbon (10% by weight, 416 mg, 0.39 mmol). The solution was purged with hydrogen and then stirred for 4 hours under 1 atm of hydrogen. The crude reaction was filtered, concentrated and purified by chromatography to provide N-(2-aminophenyl)-N-methylmethanesulfonamide (540 mg, 60% yield). Product not characterized.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
416 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.